molecular formula C6H6ClNOS B13192345 2-Amino-1-(3-chlorothiophen-2-YL)ethan-1-one

2-Amino-1-(3-chlorothiophen-2-YL)ethan-1-one

Cat. No.: B13192345
M. Wt: 175.64 g/mol
InChI Key: ZHLWWOQHPPGRKE-UHFFFAOYSA-N
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Description

2-Amino-1-(3-chlorothiophen-2-yl)ethan-1-one is a high-purity chemical intermediate of significant interest in medicinal chemistry, particularly in the synthesis of novel heterocyclic compounds. Its structure, featuring a chlorothiophene ring and an amino ketone functional group, makes it a valuable precursor for constructing pharmacologically active molecules. Recent research has demonstrated that compounds based on the chlorothiophene scaffold show promising biological activity. For instance, structurally related thiazole derivatives synthesized from similar chlorothiophene precursors have exhibited potent anti-inflammatory and analgesic properties in both in vitro and in vivo studies . These derivatives were identified as potent and selective COX-2 inhibitors with significant IC50 values, outperforming standard anti-inflammatory agents in some assays and showing a promising safety profile. The primary research value of this compound lies in its role as a building block for developing new therapeutic candidates. It is instrumental in exploring structure-activity relationships (SAR) aimed at creating effective inhibitors of enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are key targets in the inflammatory cascade . The chlorothiophene moiety is a common feature in various bioactive molecules, and its incorporation is a strategic approach in drug discovery. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting, consulting the safety data sheet (SDS) before use.

Properties

Molecular Formula

C6H6ClNOS

Molecular Weight

175.64 g/mol

IUPAC Name

2-amino-1-(3-chlorothiophen-2-yl)ethanone

InChI

InChI=1S/C6H6ClNOS/c7-4-1-2-10-6(4)5(9)3-8/h1-2H,3,8H2

InChI Key

ZHLWWOQHPPGRKE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Cl)C(=O)CN

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction Pathways

The synthesis typically begins with readily available thiophene derivatives, particularly 3-chlorothiophene-2-carbaldehyde or related halogenated thiophenes. The key steps involve:

Detailed Synthetic Route

Step 1: Bromination of 1-(4-chlorothiophen-2-yl)ethan-1-one

  • Reaction: Bromine (Br₂) in diethyl ether at room temperature.
  • Purpose: Introduce a bromine atom at the 2-position of the thiophene ring to facilitate subsequent nucleophilic substitution.
  • Reaction conditions: 2 hours, under inert atmosphere to prevent side reactions.

Step 2: Thiazole Formation via Thiourea Condensation

  • Reaction: The brominated intermediate reacts with thiourea at elevated temperatures (~80°C).
  • Outcome: Formation of 4-(4-chlorothiophen-2-yl)thiazol-2-amine through cyclization.

Step 3: NBS-Mediated Bromination

  • Reaction: N-Bromosuccinimide (NBS) in an inert solvent at 0°C, followed by warming.
  • Purpose: Brominate the thiazole ring to activate it for nucleophilic substitution.

Step 4: Nucleophilic Substitution with Amine

  • Reaction: The brominated intermediate reacts with primary or secondary amines under basic conditions (potassium carbonate in dimethylformamide).
  • Outcome: Formation of the amino ketone derivative, 2-Amino-1-(3-chlorothiophen-2-yl)ethan-1-one.

Step 5: Purification

  • Method: Crystallization or column chromatography to isolate high-purity product.

Reaction Data Table

Step Reagents Conditions Product Yield (%) References
Bromination Bromine, ether Room temp, 2 h 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one 70-80 ,
Thiazole formation Thiourea 80°C, 5 h 4-(4-chlorothiophen-2-yl)thiazol-2-amine 60-65 ,
Bromination of thiazole NBS 0°C, 3 h Brominated thiazole intermediate 65-70 ,
Nucleophilic substitution Amine + K₂CO₃ 70°C, 24 h 2-Amino-1-(3-chlorothiophen-2-yl)ethan-1-one 50-60 ,

Multi-step Organic Synthesis Approach

Synthesis via Condensation and Cyclization

An alternative route involves condensation of 3-chlorothiophene-2-carbaldehyde with amino ketones, followed by cyclization:

  • Reaction: Aldehyde reacts with amino ketone derivatives under basic or acidic conditions.
  • Mechanism: Formation of imines or Schiff bases, followed by cyclization to form heterocyclic frameworks.
  • Conditions: Typically refluxed in ethanol or acetic acid.

Specific Example

Step 1: Condensation of 3-chlorothiophene-2-carbaldehyde with amino ketone in ethanol with acetic acid catalyst.

Step 2: Cyclization under reflux to form the amino-thiophene derivative.

Step 3: Purification by recrystallization.

Data Table for Multi-step Synthesis

Step Reagents Conditions Product Yield (%) References
Condensation 3-chlorothiophene-2-carbaldehyde + amino ketone Reflux, ethanol Schiff base intermediate 65-75 ,
Cyclization Acidic or basic reflux Reflux 2-Amino-1-(3-chlorothiophen-2-yl)ethan-1-one 55-65 ,

Industrial-Scale Synthesis Methods

Process Overview

In large-scale manufacturing, the synthesis involves continuous or batch reactors with optimized reaction parameters to maximize yield and purity:

  • Reactant Preparation: Large quantities of 3-chlorothiophene-2-carbaldehyde are prepared via chlorination of thiophene derivatives.
  • Reaction Conditions: Elevated temperatures (~100°C), inert atmospheres, and controlled addition of brominating or chlorinating agents.
  • Purification: Crystallization, distillation, or chromatography.

Process Data Table

Step Reagents Conditions Scale Yield (%) Notes
Chlorination Cl₂ or NCS Elevated temp, controlled addition Kilogram scale 80-90 Continuous process
Amination Amine derivatives Reflux, inert atmosphere Kilogram scale 60-70 Purification by crystallization

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-chlorothiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-Amino-1-(3-chlorothiophen-2-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-chlorothiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

A. Thiophene-Based Analogs

  • 1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethan-1-one (CAS 175137-02-7): Features a 4-chlorophenyl substituent on the thiophene ring, enhancing lipophilicity. Molecular weight: 251.73 g/mol vs. 188.5 g/mol for the target compound (calculated from C₇H₇ClNOS).

B. Phenylglycinamide Derivatives

  • 2-Amino-1-(4-(2-chlorophenyl)piperazin-1-yl)-2-phenylethan-1-one (Compound 24): Incorporates a piperazine moiety and chlorophenyl group, increasing solubility in polar solvents. Purity: >99% (UPLC), similar to other aminoethanones .
  • 2-Amino-1-(4-(3,5-bis(trifluoromethyl)phenyl)piperazin-1-yl)ethan-1-one (Compound 33): Trifluoromethyl groups enhance metabolic stability and bioavailability .

C. Hydroxyacetophenone Derivatives

  • 2-Amino-1-(2-hydroxyphenyl)ethanone Hydrochloride: Melting point: 217–220°C, indicating higher crystallinity compared to non-hydroxylated analogs .

Physical and Chemical Properties

Compound Name Molecular Weight (g/mol) Substituents Melting Point/Form Purity
Target Compound 188.5 3-chlorothiophen-2-yl Not reported N/A
1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethan-1-one 251.73 4-chlorophenyl, thienyl Solid 97%
2-Amino-1-(2-hydroxyphenyl)ethanone HCl 187.63 2-hydroxyphenyl 217–220°C N/A
2-Amino-1-(4-nitrophenyl)ethanone HCl 216.62 4-nitrophenyl Not reported N/A

Key Observations :

  • Chlorine and nitro substituents increase molecular weight and may enhance bioactivity.
  • Hydroxyl groups improve crystallinity but reduce lipophilicity .

Biological Activity

2-Amino-1-(3-chlorothiophen-2-YL)ethan-1-one is a compound of interest in medicinal chemistry due to its unique structural features, which include an amino group, a ketone group, and a chlorinated thiophene moiety. This configuration suggests potential interactions with various biological targets, leading to significant pharmacological activities.

Chemical Structure and Properties

The molecular formula of 2-Amino-1-(3-chlorothiophen-2-YL)ethan-1-one is C_8H_8ClNOS, with a molar mass of approximately 175.64 g/mol. The presence of the chlorine atom on the thiophene ring enhances its reactivity, making it a candidate for various biological applications.

The biological activity of this compound can be attributed to its ability to form hydrogen bonds and engage in π–π interactions due to its functional groups. These interactions are crucial for modulating the activity of enzymes and receptors involved in various biochemical pathways.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. Preliminary studies suggest that 2-Amino-1-(3-chlorothiophen-2-YL)ethan-1-one may inhibit the growth of certain bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The compound's structural similarity to known anticancer agents raises the possibility of its use in cancer therapy. Studies have shown that similar compounds can induce apoptosis in cancer cells by interacting with key regulatory proteins involved in cell cycle progression .

Inhibition of Cyclooxygenase Enzymes

The ability of 2-Amino-1-(3-chlorothiophen-2-YL)ethan-1-one to inhibit cyclooxygenase (COX) enzymes has been explored. COX enzymes play a pivotal role in inflammatory processes, and their inhibition could lead to anti-inflammatory effects. Initial findings suggest that this compound may act as a selective inhibitor of COX enzymes, thereby reducing inflammation.

In Vitro Studies

In vitro studies have been conducted to evaluate the cytotoxicity and efficacy of 2-Amino-1-(3-chlorothiophen-2-YL)ethan-1-one against various cancer cell lines. For instance, tests on Vero cells (African green monkey kidney epithelial cells) showed that the compound was non-toxic at concentrations up to 100 μg/mL, indicating a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The structure-activity relationship of 2-Amino-1-(3-chlorothiophen-2-YL)ethan-1-one has been compared with other halogenated thiophene derivatives. The position of the chlorine atom significantly influences its biological activity, with variations leading to different reactivities and interactions with biological targets. The following table summarizes some related compounds:

Compound NameStructural FeaturesUnique Aspects
2-Amino-1-(5-chlorothiophen-2-yl)ethan-1-oneChlorine at position 5Different position affects reactivity
2-Amino-1-(5-bromothiophen-2-yl)ethan-1-oneBromine instead of chlorineMay enhance lipophilicity
2-Amino-1-(5-fluorothiophen-2-yl)ethan-1-oneFluorine substituentAlters electronic properties
2-Amino-1-(5-methylthiophen-2-yl)ethan-1-oneMethyl group instead of halogenEnhances steric bulk without altering reactivity

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